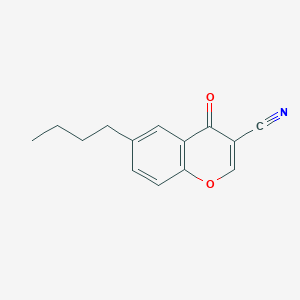

6-Butyl-4-oxo-4H-chromene-3-carbonitrile

Description

Overview of Chromene Scaffold Significance in Contemporary Organic and Medicinal Chemistry Research

The chromene, or benzopyran, scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products, including alkaloids, tocopherols, flavonoids, and anthocyanins. sharif.edu This structural motif is associated with a broad spectrum of biological activities, making it a focal point of intensive research.

Chromene derivatives have demonstrated a wide array of pharmacological properties, including:

Anticancer Activity : Many chromene-based compounds exhibit potent cytotoxic effects against various human cancer cell lines. nih.gov They can act through mechanisms such as the disruption of tumor vasculature and the induction of cell cycle arrest. mdpi.com

Antimicrobial and Antifungal Properties : The chromene nucleus is a key component in the development of new agents to combat bacterial and fungal infections. researchgate.net

Anti-inflammatory Effects : Certain chromone (B188151) derivatives have been shown to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

Antiviral and Anti-HIV Activity : Research has identified chromene derivatives with the potential to inhibit viral replication. researchgate.netbenthamscience.com

Neuroprotective Properties : The chromone scaffold is being explored for the development of multi-target-directed ligands for treating neurodegenerative diseases like Alzheimer's. nih.gov

Antioxidant Activity : The phenolic nature of many chromene derivatives imparts significant antioxidant capabilities. researchgate.net

The versatility of the chromene ring allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to enhance potency and selectivity for specific biological targets. researchgate.net This adaptability has cemented the chromene scaffold as a cornerstone in modern drug discovery programs.

Historical Development and Academic Interest in 4-Oxo-4H-Chromene Systems

The history of 4-oxo-4H-chromene systems, commonly known as chromones, is deeply rooted in the study of natural products. These compounds are prevalent in the plant kingdom, with flavonoids and isoflavones being two of the most well-known classes of naturally occurring chromones. Their isolation and structural elucidation in the early 20th century spurred significant interest in their chemical synthesis and biological evaluation.

Academic interest in these systems has been driven by their diverse biological activities and their utility as synthetic intermediates. benthamscience.com The development of efficient synthetic methodologies has been a major focus of research. Multi-component reactions (MCRs) have emerged as a powerful tool for the construction of the chromene core, offering a streamlined approach to generating molecular diversity. sharif.edufrontiersin.org These reactions, often involving the condensation of salicylaldehydes, active methylene (B1212753) compounds like malononitrile (B47326), and a third component, provide rapid access to complex chromene derivatives. nih.govresearchgate.net The continuous evolution of synthetic strategies, including the use of green catalysts and ultrasound irradiation, reflects the ongoing academic drive to produce these valuable compounds in an efficient and environmentally friendly manner. sharif.eduresearchgate.net

Contextualization of 6-Butyl-4-oxo-4H-chromene-3-carbonitrile within the Chromene Derivative Class

This compound is a specific derivative within the larger family of 4-oxo-4H-chromene compounds. Its structure is defined by the core chromone ring system, with a butyl group substituent at the C6 position of the benzene (B151609) ring and a carbonitrile group at the C3 position of the pyran ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its properties and potential significance can be inferred by examining its structural components and related analogues.

The 4-oxo-4H-chromene-3-carbonitrile moiety is a key pharmacophore. The nitrile group at the C3 position is a strong electron-withdrawing group and can participate in various chemical transformations, making it a valuable synthetic handle. The general synthesis for this class of compounds often involves a one-pot reaction between a substituted 2-hydroxyacetophenone (B1195853) and a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reaction with a cyanide source, or via multi-component reactions.

The substituent at the C6 position plays a crucial role in modulating the molecule's lipophilicity and its interaction with biological targets. The presence of an alkyl group, such as the butyl group in the title compound, generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially influencing its bioavailability and biological activity. Research on related 6-substituted chromene derivatives has shown that modifications at this position can significantly impact their pharmacological profile. For instance, studies on other 6-alkyl and 6-halo chromone derivatives have demonstrated potent and varied biological effects.

The table below presents data on related 4H-chromene-3-carbonitrile derivatives to illustrate the impact of substitutions on their biological activity.

| Compound Name | Substituents | Biological Activity / Finding |

| 2-amino-4-(2-chlorophenyl)-7-dimethylamino-4H-chromene-3-carbonitrile | 2-amino, 4-(2-chlorophenyl), 7-dimethylamino | Src kinase inhibitory effect with an IC50 value of 11.1 µM. nih.gov |

| 2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 2-amino, 4-(substituted phenyl), 7,7-dimethyl, 5-oxo | Potent tyrosinase inhibitor with an IC50 value of 35.38 ± 2.12 µM. nih.gov |

| 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | 2-amino, 4-(2,3-dichlorophenyl), 6-methoxy, benzo-fused | Displayed excellent to modest growth inhibitory activity against tested tumor cell lines. mdpi.com |

| 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid | 6-tert-butyl, 4-phenyl, 2-carboxylic acid | Synthesized as a key intermediate for potential antitumor antibiotics. researchgate.net |

This table is for illustrative purposes to show how substitutions on the chromene ring affect biological activity.

Therefore, this compound represents a specific chemical entity within a well-studied class of bioactive heterocyclic compounds. Based on the established importance of the chromone scaffold and the influence of C6-alkylation, it can be posited that this compound is a candidate for investigation in various areas of medicinal chemistry, particularly in the search for new therapeutic agents where lipophilicity and the electronic nature of the carbonitrile group are desirable features.

Structure

3D Structure

Properties

CAS No. |

50743-34-5 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

6-butyl-4-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C14H13NO2/c1-2-3-4-10-5-6-13-12(7-10)14(16)11(8-15)9-17-13/h5-7,9H,2-4H2,1H3 |

InChI Key |

UXGUBAGVZCITKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)OC=C(C2=O)C#N |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of Chromene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, allowing for the mapping of the entire molecular framework.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is utilized for the complete structural assignment of 6-Butyl-4-oxo-4H-chromene-3-carbonitrile.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in the molecule. The spectrum would show distinct signals for the protons on the aromatic ring and the aliphatic butyl chain. The chemical shifts (δ) are influenced by the electronic environment, and the splitting patterns (multiplicity) reveal adjacent protons. For the title compound, the aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), while the protons of the butyl group would be found in the upfield region (δ 0.9-2.8 ppm). A sharp singlet for the proton at the C-2 position is a characteristic feature of the 4-oxo-4H-chromene-3-carbonitrile core.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Key resonances include the carbonyl carbon (C-4) at approximately 175 ppm, the nitrile carbon (C≡N) around 115 ppm, and various signals for the aromatic and aliphatic carbons.

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for establishing connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled, typically through two or three bonds. It would show correlations between the adjacent methylene groups in the butyl chain (H-1'↔H-2'↔H-3'↔H-4') and between neighboring protons on the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (two or three-bond) correlations between protons and carbons. It is crucial for connecting different fragments of the molecule. For instance, it would show a correlation from the protons of the methylene group attached to the ring (H-1') to the aromatic carbon C-6, confirming the position of the butyl substituent. It would also link the C-2 proton to the carbonyl carbon (C-4) and the nitrile-bearing carbon (C-3).

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous chromone (B188151) structures and standard substituent effects.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.7 | s (singlet) | - |

| H-5 | ~8.1 | d (doublet) | ~2.0 |

| H-7 | ~7.6 | dd (doublet of doublets) | ~8.5, 2.0 |

| H-8 | ~7.4 | d (doublet) | ~8.5 |

| H-1' (CH₂) | ~2.7 | t (triplet) | ~7.5 |

| H-2' (CH₂) | ~1.6 | sextet | ~7.5 |

| H-3' (CH₂) | ~1.4 | sextet | ~7.5 |

| H-4' (CH₃) | ~0.9 | t (triplet) | ~7.3 |

| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

|---|---|---|

| C-2 | ~155 | CH |

| C-3 | ~108 | C (Quaternary) |

| C-4 | ~175 | C=O (Quaternary) |

| C-4a | ~124 | C (Quaternary) |

| C-5 | ~126 | CH |

| C-6 | ~145 | C (Quaternary) |

| C-7 | ~134 | CH |

| C-8 | ~118 | CH |

| C-8a | ~154 | C (Quaternary) |

| C≡N | ~115 | C (Quaternary) |

| C-1' | ~35 | CH₂ |

| C-2' | ~33 | CH₂ |

| C-3' | ~22 | CH₂ |

| C-4' | ~14 | CH₃ |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, the FT-IR spectrum would confirm the presence of its key functional groups. nih.govnih.gov

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | Ar-H | 3100 - 3000 |

| C-H stretching (aliphatic) | -CH₃, -CH₂ | 2965 - 2850 |

| C≡N stretching (nitrile) | -C≡N | 2230 - 2210 |

| C=O stretching (ketone) | Ar-C=O | 1690 - 1660 |

| C=C stretching (aromatic) | Ar C=C | 1610 - 1580 |

| C-O-C stretching (ether) | Ar-O-C | 1260 - 1200 |

The sharp, strong absorption band for the conjugated ketone (C=O) and the distinct peak for the nitrile group (C≡N) are particularly diagnostic for confirming the molecular structure. sharif.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. For this compound (C₁₄H₁₃NO₂), the molecular weight is 227.26 g/mol . The high-resolution mass spectrum would show a molecular ion peak [M]⁺• at m/z ≈ 227.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses:

Loss of CO: A common fragmentation pathway for chromones is the retro-Diels-Alder reaction leading to the elimination of a neutral carbon monoxide molecule (28 Da), resulting in a fragment ion at m/z 199. researchgate.net

Cleavage of the Butyl Chain: Alpha-cleavage (loss of a propyl radical, •C₃H₇, 43 Da) would lead to a benzylic cation at m/z 184. Beta-cleavage with rearrangement could lead to the loss of butene (C₄H₈, 56 Da), generating a radical cation at m/z 171. libretexts.org

Loss of Butyl Radical: Cleavage of the entire butyl group (•C₄H₉, 57 Da) would result in a fragment at m/z 170.

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 227 | [M]⁺• (Molecular Ion) | [C₁₄H₁₃NO₂]⁺• |

| 199 | [M - CO]⁺• | [C₁₃H₁₃NO]⁺• |

| 184 | [M - C₃H₇]⁺ | [C₁₁H₈NO₂]⁺ |

| 171 | [M - C₄H₈]⁺• | [C₁₀H₅NO₂]⁺• |

| 170 | [M - C₄H₉]⁺ | [C₁₀H₄NO₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. The chromone core is a conjugated system, or chromophore, which gives rise to characteristic absorption bands. The spectrum is expected to show two main absorption bands, which are typical for chromone derivatives. acs.orgacs.org

Band I (280-330 nm): This band arises from the π→π* electronic transition involving the entire benzopyran system.

Band II (240-260 nm): This band is also due to a π→π* transition.

A weak, longer-wavelength absorption corresponding to an n→π* transition of the carbonyl group's non-bonding electrons may also be observed, though it is often obscured by the more intense π→π* bands. libretexts.org

The position and intensity of these bands can be influenced by substitution on the chromone ring.

X-ray Diffraction Analysis for Crystalline and Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural proof for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related chromene derivatives demonstrates the power of this method. researchgate.netresearchgate.net For example, the crystal structure of 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was determined, providing detailed conformational data. nih.gov A similar analysis of the title compound would confirm the planarity of the chromone ring system and determine the conformation of the butyl chain and the packing arrangement in the solid state.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 20.210 |

| b (Å) | 8.8161 |

| c (Å) | 16.3862 |

| β (°) | 99.537 |

| Volume (ų) | 2879.2 |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

The compound this compound does not possess any stereocenters or elements of chirality; it is an achiral molecule. Therefore, it will not exhibit an ECD spectrum, and this technique is not applicable for its structural analysis.

Computational Chemistry Investigations of 4 Oxo 4h Chromene 3 Carbonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

No published DFT studies were found for 6-Butyl-4-oxo-4H-chromene-3-carbonitrile. Such studies would typically provide valuable information on the molecule's optimized geometry, electronic properties, and vibrational frequencies.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

There are no available analyses of the Molecular Electrostatic Potential (MEP) surfaces for this compound. An MEP analysis would identify the electron-rich and electron-deficient regions of the molecule, offering insights into its reactivity and intermolecular interactions.

Calculation of Frontier Molecular Orbitals and Reactivity Descriptors

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity descriptors for this compound are not present in the current scientific literature. These calculations are crucial for understanding the molecule's chemical reactivity and electronic transitions.

Molecular Docking Studies for Ligand-Target Interaction Prediction

No molecular docking studies have been reported for this compound. This type of in silico investigation is vital for predicting the binding affinity and mode of interaction of a molecule with biological targets, thereby suggesting its potential therapeutic applications.

Prediction of Binding Modes and Affinities with Macromolecular Targets

Without any molecular docking studies, there are no predictions available regarding the binding modes and affinities of this compound with any macromolecular targets.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

There is no evidence of Molecular Dynamics (MD) simulations having been performed for this compound. MD simulations would provide a dynamic picture of the molecule's conformational stability and behavior in different environments.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Reduced Density Gradient (RDG)

Analyses of intermolecular interactions using Hirshfeld surfaces and Reduced Density Gradient (RDG) for this compound have not been published. These analyses are instrumental in understanding the packing of molecules in a crystal lattice and the nature of non-covalent interactions.

Mechanistic Insights into Biological Interactions of Chromene Derivatives

Cellular Pathway Modulation by Chromene Derivatives

Modulation of Nuclear Fragmentation and Tumor Vasculature Disruption:Information regarding the impact of 6-Butyl-4-oxo-4H-chromene-3-carbonitrile on these cellular and physiological processes is not found in the searched literature.

Therefore, it is not possible to generate the requested scientific article.

Influence on NF-κB Signaling Pathways

Nuclear factor kappa B (NF-κB) is a critical transcription factor that governs the expression of genes involved in inflammation, immune responses, and cell survival. researchgate.netmdpi.com Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers. researchgate.netmdpi.com Chromene derivatives have been identified as potent modulators of this pathway.

Studies have shown that certain chromene-based compounds can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine that activates NF-κB. nih.gov The mechanism of action often involves the inhibition of NF-κB mediated transcription. nih.gov For instance, a novel series of chromene derivatives was found to inhibit the lipopolysaccharide (LPS)-stimulated production of TNF-α from human peripheral blood mononuclear cells by preventing NF-κB transcriptional activation. nih.gov

Further research on 3,4-dihydro-2H-benzo[h]chromene derivatives revealed their ability to inhibit LPS-induced NF-κB transcriptional activity in RAW 264.7 macrophages. researchgate.net Some of these derivatives demonstrated outstanding inhibitory effects on this pathway, suggesting that the chromene scaffold is a viable template for developing NF-κB inhibitors. researchgate.net The anti-inflammatory effects of some chromene derivatives are directly linked to their ability to suppress NF-κB activation, thereby downregulating the expression of pro-inflammatory genes. nih.gov While some isoflavone derivatives, a class of chromene-containing compounds, are known to inhibit TNFα-induced cellular processes by preventing the inhibition of NF-κB, other derivatives may affect the pathway through the stabilization of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com

Receptor Binding and Agonist/Antagonist Mechanisms

The structural versatility of the chromene scaffold allows it to interact with a range of biological receptors, acting as either agonists or antagonists.

Estrogen Receptor alpha (ERα): Specific research detailing the direct binding and agonist/antagonist mechanisms of this compound or related chromene derivatives with Estrogen Receptor alpha (ERα) is not prominently available in the reviewed literature. However, the general class of chromenes has been noted for possessing estrogenic activity, implying potential interaction with estrogen receptors. researchgate.net

5-Hydroxytryptamine 1A (5-HT1A) Receptor: Certain chromenone (2H-chromen-2-one) derivatives have been identified as dual-acting ligands, functioning as both 5-HT re-uptake inhibitors and agonists at the 5-HT1A receptor. nih.gov Structural modifications combining indole-butyl-amine and chromenonyl-piperazine elements have yielded compounds with potent activity at both the 5-HT transporter and the 5-HT1A receptor. nih.gov The implementation of nitrogen-containing functional groups at the C3-position of the chromenone ring appears to be crucial for this dual activity. nih.gov For example, derivatives such as 3-[4-[4-(3-amino-2-oxo-2H-chromen-6-yl)-piperazin-1-yl]-butyl]-1H-indole-5-carbonitrile have been shown to increase serotonin levels in the brain, consistent with this mechanism. nih.gov Other studies on coumarin derivatives, which share the benzopyran-2-one core, have identified compounds with antagonist activity at the 5-HT1A receptor, with affinity influenced by substituents on the phenyl ring and the nature of the linker chain. mdpi.com

Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ): Direct evidence and mechanistic studies on the interaction of this compound or related chromene derivatives with the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) are not detailed in the available research literature.

Antioxidant Mechanism Studies of Chromene Scaffold

The chromene scaffold is a common feature in many natural and synthetic compounds exhibiting significant antioxidant properties. semanticscholar.orgresearchgate.net The primary mechanism behind this activity is their ability to act as radical scavengers and chain-breaking antioxidants.

The antioxidant potential of chromene derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. tandfonline.combiointerfaceresearch.comeco-vector.com In this assay, the antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. tandfonline.combiointerfaceresearch.com Studies on various 4H-chromene derivatives have demonstrated good radical scavenging activity, in some cases comparable to the standard antioxidant ascorbic acid. tandfonline.combiointerfaceresearch.com

The structural features of chromene derivatives play a crucial role in their antioxidant capacity. For example, in 4-hydroxy-chromene-2-one (4-hydroxycoumarin) derivatives, the 4-hydroxy group is highly potent in reducing radical chain reaction processes. mdpi.com The presence of other substituents can further modulate this activity. Quantum-chemical calculations have shown that the highest occupied molecular orbital (HOMO), which indicates electron-donating ability, is often localized on specific parts of the molecule, confirming their potential as antiradical agents. eco-vector.com

| Compound Class | Assay | Result (IC50 Value) | Reference |

|---|---|---|---|

| 4H-Chromene Derivatives | DPPH Radical Scavenging | Good activity, comparable to ascorbic acid | biointerfaceresearch.com |

| 2-Amino-4H-Chromene Derivatives | DPPH Radical Scavenging | Derivatives 4a, 4g, 4h, 6a, 6b, 6c, 8a, and 8f showed notable activity | tandfonline.com |

| Furochromone Carbaldehydes | DPPH Radical Scavenging | IC50 values ranging from 7.5–29.2 µM | nih.gov |

| Furochromone Hydrazones | DPPH Radical Scavenging | IC50 values ranging from 16.3–32.5 µM | nih.gov |

Anti-inflammatory Mechanistic Research

The anti-inflammatory properties of chromene derivatives are well-documented and are often linked to their antioxidant and NF-κB inhibitory activities. researchgate.netresearchgate.net The mechanism of action involves the modulation of various inflammatory mediators.

Several synthetic 4H-chromene and chromeno[2,3-b]pyridine derivatives have been shown to potently inhibit the production of nitric oxide (NO), a key inflammatory mediator, induced by TNF-α in chondrocytes. researchgate.net Certain derivatives also suppress the formation of prostaglandin E2 (PGE2), another crucial molecule in the inflammatory cascade. researchgate.net The inhibition of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) is a common mechanism. rjptonline.orgtandfonline.comnih.gov For example, novel 2-phenyl-4H-chromen-4-one derivatives were found to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathways, which in turn downregulated the expression of NO, IL-6, and TNF-α. nih.govtandfonline.com

The anti-inflammatory activity of 4H-chromene-3-carbonitrile derivatives has been specifically evaluated using the human red blood cell (HRBC) membrane stabilization method, which is an in-vitro model for assessing anti-inflammatory potential. researchgate.netresearchgate.net Compounds that can stabilize the lysosomal membrane can inhibit the release of inflammatory enzymes, thus reducing the inflammatory response.

| Compound Class | Mechanism | Key Findings | Reference |

|---|---|---|---|

| 4H-Chromene / Chromeno[2,3-b]pyridine derivatives | Inhibition of NO and PGE2 production | Potently suppressed carrageenan-induced rat paw edema | researchgate.net |

| 2-Phenyl-4H-chromen-4-one derivatives | Inhibition of TLR4/MAPK pathway | Decreased levels of IL-6 and TNF-α in serum | tandfonline.comnih.gov |

| Substituted Chroman | Inhibition of TNF-α production | Substitution on the benzene (B151609) ring increases blocking ability | rjptonline.org |

| 4H-Chromene-3-carbonitrile derivatives | HRBC membrane stabilization | Demonstrated significant in-vitro anti-inflammatory activity | researchgate.netresearchgate.net |

Investigation of Antimicrobial Mechanisms of Action

Chromene derivatives exhibit broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria and fungi. ijpsjournal.comnih.gov Their mechanisms of action are diverse, contributing to their potential as templates for new antimicrobial agents.

One of the primary mechanisms is the inhibition of essential bacterial enzymes. ijpsjournal.com Specifically, chromenes can target DNA gyrase and topoisomerases, which are vital for DNA replication and cell division in bacteria. ijpsjournal.comnih.gov By hampering these enzymes, the compounds effectively halt bacterial proliferation. In silico studies of indolyl-4H-chromene derivatives have shown potential interactions with the ATP binding sites of DNA gyrase B and topoisomerase IV, supporting this mechanism. nih.gov

Another proposed mechanism is the disruption of the bacterial membrane, leading to cell lysis and death. ijpsjournal.com Chromene derivatives have also been found to inhibit the synthesis of proteins and nucleic acids, further contributing to their antimicrobial effects. ijpsjournal.com Their efficacy has been demonstrated against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. ijpsjournal.com The nature of substituents on the chromene ring, particularly at positions 3 and 7, is often determinantal for the antimicrobial activity. mdpi.com

| Compound Class | Target Organisms | Result (MIC) | Reference |

|---|---|---|---|

| Azo Chromene Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Promising MIC values from 0.007 to 3.9 µg/mL | nih.gov |

| 4-Hydroxy-chromene-2-one derivatives | Gram-positive/negative bacteria, Fungi | Compound 9c showed MIC of 31.25–62.5 μg/mL | mdpi.com |

| Indolyl-4H-Chromene derivatives | S. pyogenes, S. aureus, E. coli, P. aeruginosa | MIC values of 10 µg/mL to 25 µg/mL | nih.gov |

| Benzo[h]chromene derivatives | Mycobacterium abscessus, Mycobacterium intracellulare | Compounds 3f and 3h were particularly potent | nih.gov |

Structure Activity Relationship Sar Studies of 6 Butyl 4 Oxo 4h Chromene 3 Carbonitrile and Analogues

Correlative Analysis of Structural Modifications on Biological Activity

The biological activity of chromene derivatives is significantly influenced by the nature and position of substituents on the chromene ring. nih.govfrontiersin.org For 6-Butyl-4-oxo-4H-chromene-3-carbonitrile, the butyl group at the C-6 position, the 4-oxo group, and the 3-carbonitrile moiety are key determinants of its pharmacological profile.

Influence of Butyl Moiety at C-6 Position on Activity

The substitution at the C-6 position of the chromene ring plays a pivotal role in modulating the biological activity. While direct studies exclusively detailing the impact of a C-6 butyl group on the 4-oxo-4H-chromene-3-carbonitrile scaffold are not extensively available, general SAR principles for chromenes suggest that the nature of the substituent at this position influences properties such as lipophilicity, which can affect cell membrane permeability and interaction with biological targets. islandarchives.ca

In related benzo[h]chromene systems, substitutions at the corresponding position have shown to be significant for anticancer activity. For instance, the presence of a methoxy (B1213986) group at the C-6 position in some 4H-benzo[h]chromene derivatives demonstrated considerable cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. nih.govfrontiersin.orgmdpi.com While a methoxy group is electronically different from a butyl group, this highlights the sensitivity of the C-6 position to substitution.

| Compound | C-6 Substituent | Observed/Expected Effect on Activity |

|---|---|---|

| 6-H-4-oxo-4H-chromene-3-carbonitrile | -H | Baseline activity |

| 6-Methyl-4-oxo-4H-chromene-3-carbonitrile | -CH3 | Increased lipophilicity, potentially enhanced activity |

| This compound | -C4H9 | Significantly increased lipophilicity, potential for enhanced cell permeability and target interaction, but also potential for steric hindrance |

| 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile | -OCH3 | Electron-donating group, known to contribute to anticancer activity in related systems |

Importance of the 4-Oxo and 3-Carbonitrile Functional Groups

The 4-oxo (ketone) and 3-carbonitrile (nitrile) groups are critical pharmacophoric features of the this compound scaffold, contributing significantly to its biological activity. researchgate.netmdpi.com

The 3-carbonitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence is often associated with enhanced biological activities, including anticancer and enzyme inhibitory effects. nih.govresearchgate.net In studies of various 4H-chromene-3-carbonitrile derivatives, the nitrile group has been identified as a key feature for potent activity. researchgate.netnih.gov For example, a series of novel 4H-chromene-3-carbonitrile derivatives were synthesized and showed significant tyrosinase inhibitory activity, with the carbonitrile group being a crucial part of the active pharmacophore. nih.gov The replacement of the 3-carbonitrile group with other functionalities, such as a carboxamide or an ester, would alter the electronic distribution and hydrogen bonding capacity of the molecule, thereby impacting its interaction with biological targets.

| Functional Group | Position | Potential Role in Biological Activity |

|---|---|---|

| 4-Oxo | C-4 | Hydrogen bond acceptor, contributes to planarity and conformational rigidity. |

| 3-Carbonitrile | C-3 | Electron-withdrawing group, hydrogen bond acceptor, crucial for potent biological activity in many chromene derivatives. |

Effects of Substituent Variations on the Chromene Ring System

For instance, the introduction of electron-donating or electron-withdrawing groups on the benzo moiety of the chromene ring can influence the electron density of the entire system, which in turn can affect its reactivity and binding affinity to biological macromolecules. Studies on various chromene derivatives have shown that the presence of halogen atoms, methoxy groups, or nitro groups at different positions can lead to a wide range of biological responses, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netnih.govresearchgate.net

Pharmacophore Identification and Design Principles for Novel Analogues

A pharmacophore model for a class of compounds represents the essential three-dimensional arrangement of functional groups required for biological activity. For 4-oxo-4H-chromene-3-carbonitrile derivatives, a general pharmacophore can be proposed based on the available SAR data. nih.gov

The key features of such a pharmacophore would likely include:

A hydrogen bond acceptor feature associated with the 4-oxo group.

A hydrogen bond acceptor and/or electron-withdrawing feature corresponding to the 3-carbonitrile group.

A hydrophobic region, which in the case of the title compound is represented by the butyl group at the C-6 position and the benzene (B151609) part of the chromene ring.

The planar aromatic ring system of the chromene core, which can engage in π-π stacking or hydrophobic interactions with the target site.

Based on this pharmacophore model, several design principles for novel analogues can be proposed to potentially enhance biological activity:

Systematic Variation of the C-6 Alkyl Chain: Synthesizing a series of analogues with varying alkyl chain lengths (e.g., methyl, ethyl, propyl, pentyl) at the C-6 position would help to determine the optimal lipophilicity and steric bulk for the desired biological activity. Introducing branching or unsaturation in the alkyl chain could also be explored.

Introduction of Diverse Substituents on the Benzene Ring: Placing small, electron-donating or electron-withdrawing groups at other available positions on the benzene ring (C-5, C-7, C-8) could fine-tune the electronic properties of the molecule and introduce new interaction points with the biological target.

Bioisosteric Replacement of the 3-Carbonitrile Group: While the 3-carbonitrile is often crucial, exploring its replacement with other small, electron-withdrawing groups that can act as hydrogen bond acceptors (e.g., trifluoromethyl, nitro) could lead to analogues with altered potency or selectivity.

Modification of the 4-Oxo Group: Although generally important, subtle modifications such as its replacement with a thioketone or conversion to an oxime could be investigated, though this is likely to have a profound impact on the activity.

By applying these design principles and iteratively refining the pharmacophore model based on the biological data of newly synthesized analogues, it is possible to develop novel 4-oxo-4H-chromene-3-carbonitrile derivatives with improved therapeutic potential.

Advanced Materials and Supramolecular Applications of Chromene Derivatives

Supramolecular Self-Assembly and Host-Guest Recognition Phenomena

Supramolecular chemistry of chromene derivatives often involves intricate noncovalent interactions that dictate the formation of larger, well-organized structures. These interactions are crucial for creating functional supramolecular systems.

The crystal engineering of chromone (B188151) derivatives reveals that weak intermolecular forces such as C-H···O and C-H···π interactions, as well as π-π stacking, are pivotal in the construction of their supramolecular frameworks. nih.gov For instance, in some chromone derivatives, C-H···O interactions can form networks, while π-π stacking interactions can lead to the stacking of molecules. nih.gov These non-covalent interactions are fundamental in guiding the self-assembly process and determining the final architecture of the molecular assemblies. mdpi.comrsc.org The planarity of the chromone ring system further facilitates such π–π stacking interactions. nih.govnih.gov

While the direct application of 6-butyl-4-oxo-4H-chromene-3-carbonitrile in supramolecular catalysis is not documented, the chromene scaffold is a recurring motif in compounds with significant biological and chemical activity. nih.govresearchgate.net The synthesis of various 4H-chromene derivatives is often catalyzed, sometimes using green chemistry approaches like ultrasound irradiation or novel catalysts. researchgate.netresearchgate.net This suggests that the chromene structure can be integrated into more complex systems, potentially including catalytic ones. The development of chromene-based systems for catalysis would likely leverage the tunable electronic and steric properties of the chromene ring.

Exploration of Aggregation-Induced Emission (AIE) Properties in Chromene Systems

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govnih.gov This property is often found in molecules with rotatable groups that undergo restriction of intramolecular motion in the aggregated state. While AIE has been extensively studied in various classes of compounds, specific research into the AIE properties of this compound is not currently available. The potential for AIE in this compound would depend on its molecular structure, particularly the presence of rotors and its ability to form aggregates where intramolecular motions are restricted.

Integration of Chromene Scaffolds in Functional Material Design

The chromene scaffold is a versatile building block in the design of functional materials due to its inherent chemical and physical properties. Chromone derivatives have been investigated for a variety of applications, including as dyes and pigments. researchgate.net The synthesis of novel chromene derivatives with specific functionalities is an active area of research, often employing multicomponent reactions to generate molecular diversity. sharif.edunih.gov The incorporation of a butyl group and a carbonitrile moiety in this compound could impart specific solubility and electronic characteristics, making it a candidate for integration into polymers, liquid crystals, or other advanced materials, pending further investigation.

Future Research Trajectories for 6 Butyl 4 Oxo 4h Chromene 3 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chromene derivatives, including 6-Butyl-4-oxo-4H-chromene-3-carbonitrile, has traditionally relied on methods that may involve hazardous reagents and generate significant waste. researchgate.netnih.gov Consequently, a primary focus of future research is the development of novel and sustainable synthetic methodologies. The principles of green chemistry are central to this endeavor, emphasizing the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. wisdomlib.orgmdpi.com

Recent advancements have highlighted several innovative techniques applicable to chromene synthesis:

Microwave-Assisted Synthesis: This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry can enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation. researchgate.netresearchgate.netresearchgate.net

Catalyst Innovation: The exploration of non-toxic, reusable catalysts such as nano-materials and biocatalysts is a key area of interest. researchgate.netrsc.orgsharif.edupsu.edu For instance, the use of a WO3/ZnO@NH2-EY nanocatalyst under visible light has been shown to be effective for the synthesis of related chromene derivatives. rsc.org

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water significantly reduces the environmental impact. psu.edumdpi.com

Table 1: Comparison of Synthetic Methodologies for Chromene Derivatives

| Methodology | Advantages | Challenges |

| Conventional Synthesis | Well-established protocols | Use of hazardous reagents, generation of waste, often lower yields |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner reactions researchgate.netnih.gov | Specialized equipment required |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields researchgate.netresearchgate.netresearchgate.net | Potential for localized overheating |

| Green Catalysis | Use of non-toxic, reusable catalysts, environmentally friendly researchgate.netrsc.orgsharif.edupsu.edu | Catalyst deactivation, separation from the reaction mixture |

| Solvent-Free/Aqueous Reactions | Reduced environmental impact, simplified workup psu.edumdpi.com | Solubility issues for some reactants |

Comprehensive Mechanistic Elucidation of Biological Target Interactions

While chromene derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, a detailed understanding of their mechanisms of action at the molecular level is often lacking. ontosight.ainih.govnih.gov For this compound, future research will need to focus on the comprehensive elucidation of its interactions with biological targets.

This will involve a multi-pronged approach combining experimental and computational techniques to:

Identify and Validate Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, receptors, or other biomolecules with which the compound interacts.

Characterize Binding Interactions: Employing biophysical methods like X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to determine the precise binding mode and affinity of the compound to its target.

Elucidate Downstream Effects: Investigating the cellular and physiological consequences of target engagement, including effects on signaling pathways, gene expression, and metabolic processes.

For instance, studies on other chromene derivatives have identified tubulin and cyclin-dependent kinase 2 (CDK-2) as potential targets in the context of cancer therapy. nih.govjapsonline.com Molecular docking studies have been used to predict the binding interactions of chromene derivatives with these targets, providing a basis for further experimental validation. japsonline.com A thorough understanding of these mechanisms is crucial for the rational design of more potent and selective analogs of this compound.

Table 2: Potential Biological Targets of Chromene Derivatives

| Target | Biological Activity | References |

| Tubulin | Anticancer | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK-2) | Anticancer | japsonline.com |

| Tyrosinase | Hyperpigmentation treatment | nih.gov |

| G protein-coupled receptor GPR35 | Orphan receptor modulation | ebi.ac.uk |

| EGFR and VEGFR-2 kinases | Anticancer | researchgate.net |

Exploration of Uncharted Application Domains for Chromene Derivatives

The diverse biological activities of chromene derivatives suggest that their potential applications may extend beyond their currently established roles. nih.govnih.gov Future research should aim to explore uncharted application domains for compounds like this compound. This involves screening the compound against a wide array of biological targets and in various disease models.

Potential new application areas could include:

Neurodegenerative Diseases: Given the structural similarities of some chromenes to known neuroprotective agents, investigating their potential in models of Alzheimer's and Parkinson's disease is a logical next step.

Infectious Diseases: While some antimicrobial activity has been reported for chromenes, a systematic evaluation against a broad panel of bacterial and fungal pathogens, including drug-resistant strains, is warranted. islandarchives.canih.gov

Metabolic Disorders: The role of chromene derivatives in modulating metabolic pathways related to diabetes and obesity is an area that remains largely unexplored.

Materials Science: Beyond their medicinal applications, chromene derivatives have been utilized as pigments and dyes. researchgate.netnih.gov Further investigation into their photophysical properties could lead to applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging.

This exploration will require interdisciplinary collaborations between chemists, biologists, and materials scientists to fully realize the potential of this compound and related compounds.

Advancement of Computational Modeling and Rational Design Approaches

Computational modeling and rational drug design are indispensable tools in modern drug discovery and development. semanticscholar.orgnih.govnih.gov For this compound, these approaches can significantly accelerate the identification of more potent and selective derivatives while minimizing the need for extensive and costly experimental screening.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate the structural features of chromene derivatives with their biological activities. nih.gov This can help in predicting the activity of novel, unsynthesized compounds.

Molecular Docking and Dynamics Simulations: Utilizing these techniques to predict the binding modes of this compound and its analogs to their biological targets. japsonline.comglobalresearchonline.netijpsjournal.comekb.eg This can provide insights into the key interactions that govern binding affinity and selectivity, guiding the design of new derivatives with improved properties.

In Silico ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chromene derivatives early in the design process. japsonline.comijpsjournal.com This can help in prioritizing compounds with favorable pharmacokinetic and safety profiles for synthesis and further testing.

By integrating these computational approaches with experimental validation, researchers can adopt a more rational and efficient strategy for the development of this compound-based therapeutic agents and materials.

Table 3: Computational Approaches in Chromene Research

| Computational Method | Application | References |

| Molecular Docking | Predicting binding affinity and interactions with biological targets. | japsonline.comglobalresearchonline.netijpsjournal.comekb.eg |

| QSAR | Correlating chemical structure with biological activity. | nih.gov |

| In Silico ADMET Prediction | Predicting pharmacokinetic and toxicity profiles. | japsonline.comijpsjournal.com |

| Rational Drug Design | Guiding the design of new compounds with improved properties. | semanticscholar.orgnih.govnih.gov |

Q & A

Q. What are the established synthetic routes for 6-Butyl-4-oxo-4H-chromene-3-carbonitrile, and how do they compare in terms of efficiency?

Methodological Answer: Synthesis typically involves cyclization of precursor molecules with a butyl substituent. A common approach modifies protocols for analogous chromene derivatives:

- Route 1 : Reacting β-aminoesters with formamide under reflux, substituting acetyl groups with butyl via alkylation (hypothesized from chromone synthesis in ).

- Route 2 : Multi-component reactions (MCRs) using cyanoacetamide and aldehydes, adapted from methods for 4H-chromene derivatives (e.g., ).

- Efficiency Considerations : Yield optimization may require adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and catalysts (e.g., piperidine). Purity is verified via HPLC or NMR .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?

Methodological Answer:

- Challenge : Competing aldol condensation or nitrile hydrolysis.

- Solutions :

- Solvent Selection : Use aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.

- Catalyst Screening : Test bases (e.g., DBU, K₂CO₃) to enhance cyclization over side reactions.

- Temperature Control : Gradual heating (ramp to 100°C over 1 hour) minimizes decomposition.

- In Situ Monitoring : Employ FT-IR or LC-MS to track reaction progress .

Q. How can structural discrepancies in crystallographic data (e.g., bond lengths, torsion angles) be resolved for chromene derivatives?

Methodological Answer:

- Root Cause : Thermal motion, disorder, or twinning in crystals.

- Resolution Steps :

- Data Collection : Ensure high-resolution (<1.0 Å) datasets with low R-factor (<5%).

- Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals ().

- Puckering Analysis : Apply Cremer-Pople parameters () to quantify non-planar ring distortions.

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to validate bond angles/lengths .

Q. What strategies address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

Methodological Answer:

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at B3LYP/6-311+G(d,p) level to compute HOMO/LUMO energies (predicting redox behavior).

- Simulate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.

- MD Simulations :

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile discrepancies between polar aprotic vs. non-polar solvents?

Methodological Answer:

- Experimental Replication :

- Measure solubility in DMSO, THF, and hexane via gravimetric analysis.

- Correlate with Hansen solubility parameters (δD, δP, δH) to classify solvent compatibility.

- Structural Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.